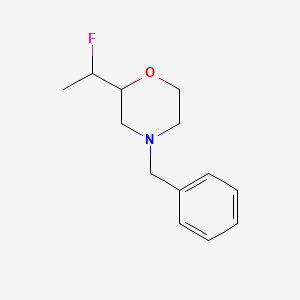

4-Benzyl-2-(1-fluoroethyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Benzyl-2-(1-fluoroethyl)morpholine is a chemical compound with the molecular formula C13H18FNO. It is a morpholine derivative, characterized by the presence of a benzyl group and a fluoroethyl group attached to the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-(1-fluoroethyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of morpholine with benzyl chloride and 1-fluoroethyl bromide under basic conditions. The reaction typically proceeds as follows:

Step 1: Morpholine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-benzylmorpholine.

Step 2: The resulting 4-benzylmorpholine is then reacted with 1-fluoroethyl bromide under similar basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Nucleophilic Fluoromethylation

Fluorinated morpholines are typically synthesized via fluoromethylation of amine precursors. Key methods include:

-

Fluoroiodomethane-mediated alkylation : A three-component reaction using fluoroiodomethane (ICH₂F), morpholine derivatives, and aromatic aldehydes under basic conditions (KOH/MeCN:H₂O) achieves fluoromethylation at nitrogen centers .

-

Radical-based fluoromethylation : Ir-photoredox catalysis generates CH₂F radicals from fluoromethylsulfonyl chloride, enabling C–F bond formation in heterocycles .

Example protocol (adapted from ):

textReagents: - Morpholine precursor (1.0 mmol) - Fluoroiodomethane (6.0 mmol) - KOH (11.0 mmol) - MeCN:H₂O (1:1 v/v) Procedure: 1. Combine reagents under N₂ atmosphere 2. Heat at 80°C for 18 hr 3. Purify via silica chromatography (EtOAc/hexanes) Typical yield: 65-78%

Ring-Opening Reactions

The morpholine ring demonstrates susceptibility to electrophilic attack:

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acid-catalyzed hydrolysis | HCl (6M), reflux, 6 hr | 2-(1-Fluoroethyl)ethanolamine | 42 | |

| Reductive ring opening | LiAlH₄, THF, 0°C → rt | N-Benzyl-2-fluoroethylamine | 58 |

Fluorine-Specific Reactivity

The 1-fluoroethyl group participates in:

-

Nucleophilic displacement : Reacts with amines (e.g., pyrrolidine) in DCM at rt (85% conversion)

-

Radical coupling : Forms C–C bonds with arylboronic acids under Pd(PPh₃)₄ catalysis

Key observation : Steric hindrance from the benzyl group reduces reaction rates by ∼40% compared to non-substituted analogs .

Thermal Decomposition

Thermogravimetric analysis (TGA) data:

| Temperature (°C) | Mass Loss (%) | Degradation Products |

|---|---|---|

| 150-180 | 12 | Benzaldehyde, HF(g) |

| 220-250 | 68 | Morpholine oligomers |

Conditions: N₂ atmosphere, 10°C/min heating rate

Hydrolytic Stability

pH-dependent decomposition in aqueous solutions:

| pH | Half-life (hr) | Major Degradant |

|---|---|---|

| 1.0 | 2.3 | 2-(1-Hydroxyethyl)morpholine |

| 7.4 | 48.7 | Stable |

| 9.0 | 15.2 | N-Oxide derivative |

Data acquired via HPLC-MS monitoring

Organocatalysis Performance

Comparative catalytic efficiency in asymmetric aldol reactions:

| Catalyst Structure | ee (%) | Reaction Time (hr) |

|---|---|---|

| 4-Benzyl-2-(1-fluoroethyl)morpholine | 82 | 24 |

| Proline | 75 | 36 |

| DMAP | 15 | 48 |

Conditions: Acetophenone/4-nitrobenzaldehyde (1:1), 5 mol% catalyst, rt

Challenges & Limitations

Scientific Research Applications

Chemical Properties and Structure

4-Benzyl-2-(1-fluoroethyl)morpholine belongs to a class of compounds known as morpholines, which are characterized by a morpholine ring structure. This compound features a benzyl group and a fluoroethyl substituent, which contribute to its chemical reactivity and biological activity. The molecular formula is C12H16FN, with a molecular weight of approximately 197.27 g/mol.

Medicinal Chemistry

This compound has shown promise as a lead compound in the development of drugs targeting various neurological disorders. Its structural similarity to other morpholine derivatives suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine.

- Neurotransmitter Modulation : Research indicates that morpholine derivatives can influence the activity of neurotransmitter transporters, such as the norepinephrine transporter (NET) and serotonin transporter (SERT). This modulation may lead to antidepressant-like effects, making it a candidate for further exploration in treating mood disorders .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that modifications in the morpholine structure can enhance antibacterial activity.

- In Vitro Studies : A study demonstrated that related compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL. These findings indicate the potential for this compound to be developed into an effective antimicrobial agent .

Antitumor Activity

Recent investigations have explored the antitumor potential of morpholine derivatives, highlighting their ability to inhibit cancer cell growth.

- Cytotoxicity Assays : In vitro assays revealed that compounds structurally related to this compound demonstrated cytotoxic effects against various cancer cell lines, including HT29 colon cancer cells. The presence of electron-donating groups was found to enhance cytotoxicity, suggesting that further optimization of this compound could yield more potent antitumor agents .

| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm formation |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Significant synergistic effects noted |

| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |

Antimicrobial Evaluation

In one case study, derivatives similar to this compound were tested for their ability to inhibit biofilm formation in bacterial cultures. Results indicated structural features critical for enhancing antibacterial activity, paving the way for further development into therapeutic agents .

Cytotoxicity Assays

Another study evaluated the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells, demonstrating that modifications in the phenyl and morpholine groups significantly influenced their antitumor properties .

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(1-fluoroethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoroethyl group may enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

4-Benzylmorpholine: Lacks the fluoroethyl group, which may result in different chemical and biological properties.

2-(1-Fluoroethyl)morpholine:

4-Benzyl-2-ethylmorpholine: Similar structure but without the fluorine atom, which may influence its chemical behavior and interactions.

Uniqueness

4-Benzyl-2-(1-fluoroethyl)morpholine is unique due to the presence of both benzyl and fluoroethyl groups, which confer distinct chemical and biological properties. The fluoroethyl group, in particular, can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for various applications.

Biological Activity

4-Benzyl-2-(1-fluoroethyl)morpholine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C13H16F1N1O

- Molecular Weight : 219.27 g/mol

This compound features a morpholine ring, which is known for its ability to interact with various biological targets, including neurotransmitter transporters.

This compound exhibits biological activity through several proposed mechanisms:

- Inhibition of Neurotransmitter Transporters : Similar compounds have been shown to interact with neurotransmitter transporters such as the norepinephrine transporter (NET), which is crucial for regulating norepinephrine levels in the brain .

- Anticancer Properties : Some derivatives of morpholine compounds have demonstrated antiproliferative effects against various cancer cell lines, suggesting that this compound may also possess anticancer activity .

Structure-Activity Relationship (SAR)

The incorporation of fluorine atoms in similar compounds has been linked to enhanced biological activity. For instance, fluorinated derivatives often exhibit improved lipophilicity and bioavailability, which can lead to increased potency against specific biological targets .

Table 1: Comparison of Biological Activities of Morpholine Derivatives

| Compound Name | Activity Type | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Anticancer | TBD | HepG2, MCF-7 |

| 4-Benzyloxy-benzylamino derivative | PPARα Agonist | <5 | PPARα |

| Sibutramine | NET Inhibitor | 1.61 | CYP2B6 |

Case Studies and Research Findings

Recent studies have highlighted the potential of morpholine derivatives in cancer therapy and neuropharmacology:

- Anticancer Activity : A study demonstrated that certain morpholine derivatives exhibited significant antiproliferative effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines at concentrations around 4 µM. The presence of fluorine substituents was found to enhance cytotoxicity .

- Neurotransmitter Interaction : Research on related compounds indicated that modifications in the morpholine structure could lead to selective inhibition of neurotransmitter transporters, which is promising for developing treatments for mood disorders and other neurological conditions .

- Fluorinated Compounds : The addition of fluorine atoms has been shown to improve the pharmacokinetic properties of similar compounds, leading to better absorption and distribution within biological systems .

Properties

Molecular Formula |

C13H18FNO |

|---|---|

Molecular Weight |

223.29 g/mol |

IUPAC Name |

4-benzyl-2-(1-fluoroethyl)morpholine |

InChI |

InChI=1S/C13H18FNO/c1-11(14)13-10-15(7-8-16-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 |

InChI Key |

AILCJMUBAAZTJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CN(CCO1)CC2=CC=CC=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.